molecular formula C13H19ClN2 B13764322 3-(2-(n-Propylamino)ethyl)indole monohydrochloride CAS No. 63938-70-5

3-(2-(n-Propylamino)ethyl)indole monohydrochloride

Cat. No.: B13764322
CAS No.: 63938-70-5
M. Wt: 238.75 g/mol
InChI Key: VEYNBEGBMWVEBR-UHFFFAOYSA-N
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Description

3-(2-(n-Propylamino)ethyl)indole monohydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(n-Propylamino)ethyl)indole monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole and n-propylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-(n-Propylamino)ethyl)indole monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(2-(n-Propylamino)ethyl)indole monohydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(n-Propylamino)ethyl)indole monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminopropyl)indole monohydrochloride
  • 4-(2-N,N-Di-n-propylaminoethyl)-5-hydroxyindole

Uniqueness

3-(2-(n-Propylamino)ethyl)indole monohydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

63938-70-5

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

2-(1H-indol-3-yl)ethyl-propylazanium;chloride

InChI

InChI=1S/C13H18N2.ClH/c1-2-8-14-9-7-11-10-15-13-6-4-3-5-12(11)13;/h3-6,10,14-15H,2,7-9H2,1H3;1H

InChI Key

VEYNBEGBMWVEBR-UHFFFAOYSA-N

Canonical SMILES

CCC[NH2+]CCC1=CNC2=CC=CC=C21.[Cl-]

Origin of Product

United States

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